3-Isoxazolecarboxamide, 5-benzoyl-4-(dimethylamino)- 3-Isoxazolecarboxamide, 5-benzoyl-4-(dimethylamino)-
Brand Name: Vulcanchem
CAS No.: 647862-50-8
VCID: VC17302284
InChI: InChI=1S/C13H13N3O3/c1-16(2)10-9(13(14)18)15-19-12(10)11(17)8-6-4-3-5-7-8/h3-7H,1-2H3,(H2,14,18)
SMILES:
Molecular Formula: C13H13N3O3
Molecular Weight: 259.26 g/mol

3-Isoxazolecarboxamide, 5-benzoyl-4-(dimethylamino)-

CAS No.: 647862-50-8

Cat. No.: VC17302284

Molecular Formula: C13H13N3O3

Molecular Weight: 259.26 g/mol

* For research use only. Not for human or veterinary use.

3-Isoxazolecarboxamide, 5-benzoyl-4-(dimethylamino)- - 647862-50-8

Specification

CAS No. 647862-50-8
Molecular Formula C13H13N3O3
Molecular Weight 259.26 g/mol
IUPAC Name 5-benzoyl-4-(dimethylamino)-1,2-oxazole-3-carboxamide
Standard InChI InChI=1S/C13H13N3O3/c1-16(2)10-9(13(14)18)15-19-12(10)11(17)8-6-4-3-5-7-8/h3-7H,1-2H3,(H2,14,18)
Standard InChI Key RKBIWOGXFPRIEI-UHFFFAOYSA-N
Canonical SMILES CN(C)C1=C(ON=C1C(=O)N)C(=O)C2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

3-Isoxazolecarboxamide, 5-benzoyl-4-(dimethylamino)- (IUPAC name: 5-benzoyl-4-(dimethylamino)-1,2-oxazole-3-carboxamide) has the molecular formula C₁₄H₁₅N₃O₃ and a molecular weight of 285.29 g/mol. Its structure comprises:

  • A central isoxazole ring (1,2-oxazole) with nitrogen and oxygen atoms at positions 1 and 2.

  • A benzoyl group (-COC₆H₅) at position 5.

  • A dimethylamino substituent (-N(CH₃)₂) at position 4.

  • A carboxamide group (-CONH₂) at position 3.

The dimethylamino group enhances solubility in polar solvents, while the benzoyl moiety introduces aromatic character, influencing π-π stacking interactions in biological systems .

Synthetic Methodologies

Cycloaddition-Based Approaches

The isoxazole core is typically constructed via 1,3-dipolar cycloaddition reactions between nitrile oxides and electron-deficient dipolarophiles. For example:

  • Nitrile Oxide Generation: Oximes (e.g., arylaldoximes) are treated with chlorinating agents like N-chlorosuccinimide (NCS) to form nitrile oxides .

  • Cycloaddition: Nitrile oxides react with α,β-unsaturated amides or esters to regioselectively form 3,5-disubstituted isoxazolines. Subsequent dehydration yields isoxazoles .

For 5-benzoyl-4-(dimethylamino)- derivatives, pre-functionalized nitrile oxides or post-synthetic modifications (e.g., Friedel-Crafts acylation) may introduce the benzoyl group, while dimethylamino substituents could arise from nucleophilic substitution or reductive amination .

Functionalization of Preformed Isoxazoles

Late-stage modifications enable precise substitution:

  • Benzoylation: Benzoyl chloride or benzoyl anhydride reacts with hydroxyl or amino groups on the isoxazole ring under basic conditions .

  • Amination: Dimethylamine introduces the -N(CH₃)₂ group via SN2 displacement of halogenated intermediates .

Physicochemical Properties

While experimental data for this specific compound are scarce, analogous isoxazolecarboxamides exhibit:

  • Solubility: Moderate solubility in DMSO and dichloromethane but limited aqueous solubility .

  • Stability: Sensitive to light and moisture, necessitating storage at 4°C in dark conditions .

  • Spectroscopic Profiles:

    • ¹H NMR: Aromatic protons (δ 7.2–8.1 ppm), dimethylamino singlets (δ 2.5–3.0 ppm), and carboxamide NH₂ signals (δ 5.5–6.5 ppm) .

    • LCMS: Molecular ion peaks [M+H]⁺ at m/z 286.3 .

Analytical Characterization

Quality control protocols for isoxazolecarboxamides include:

ParameterMethodSpecification
PurityHPLC/LCMS≥95%
Structure Confirmation¹H NMR, ¹³C NMRConsistent with target
SolubilityKinetic solubility>50 μM in DMSO

Data from analogous compounds (e.g., HY-148694) validate these methods .

Challenges and Future Directions

  • Synthetic Optimization: Current routes suffer from low yields (30–50%) in multistep syntheses . Flow chemistry or microwave-assisted reactions could improve efficiency.

  • Biological Screening: Targeted assays against HDAC isoforms or fungal strains are needed to validate hypotheses.

  • Formulation Development: Nanoencapsulation may address solubility limitations for in vivo applications .

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